2-Propylsulfanylpyrimidine
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Overview
Description
2-Propylsulfanylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a propylsulfanyl group at the 2-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanylpyrimidine typically involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol, and the product is isolated by acidification and crystallization . Another method involves the nitration of 4,6-dihydroxy-2-(propylthio)pyrimidine followed by chlorination and reduction to yield 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atoms in 4,6-dichloro derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propylsulfanylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects . The compound may also interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Propylsulfanylpyrimidine can be compared with other pyrimidine derivatives such as:
2-Methylsulfanylpyrimidine: Similar structure but with a methyl group instead of a propyl group.
2-Ethylsulfanylpyrimidine: Contains an ethyl group instead of a propyl group.
2-Phenylsulfanylpyrimidine: Contains a phenyl group instead of a propyl group.
Uniqueness
The presence of the propylsulfanyl group in this compound imparts unique lipophilicity and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-propylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKMIKSUBLJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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